3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-amine
Description
“3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-amine” is a chemical compound that belongs to the class of organic compounds known as pyridines and derivatives. Pyridines are compounds containing a pyridine ring, which is a six-member aromatic heterocycle, with five carbon atoms and one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized using catalyst-free methods. For example, a novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols .Molecular Structure Analysis
The molecular structure of “this compound” would likely include a pyridine ring, which is a six-member aromatic heterocycle, with five carbon atoms and one nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific chemical structure. Similar compounds, such as 2-(pyridin-2-yl)ethan-1-amine, have properties such as a molecular weight of 122.1677 .Future Directions
Properties
IUPAC Name |
3-pyridin-4-yl-5-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3/c12-11(13,14)8-5-9(10(15)17-6-8)7-1-3-16-4-2-7/h1-6H,(H2,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAVCAATCTZNFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(N=CC(=C2)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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